molecular formula C11H20O8 B14719903 Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate CAS No. 13051-30-4

Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate

Cat. No.: B14719903
CAS No.: 13051-30-4
M. Wt: 280.27 g/mol
InChI Key: VMOQUKPFYMRNIP-UHFFFAOYSA-N
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Description

Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate is an organic compound with a complex structure It is characterized by the presence of acetic acid and multiple hydroxyl and acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate typically involves esterification reactions. One common method is the reaction of acetic acid with [2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The acetoxy groups can be reduced to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and substitution reactions. These interactions can result in changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;[2-(acetyloxymethyl)-2-(hydroxymethyl)-3-[(4-methoxyphenyl)methoxy]propyl] acetate: Similar structure with an additional methoxyphenyl group.

    Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] propionate: Similar structure with a propionate group instead of an acetate group.

Uniqueness

Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

13051-30-4

Molecular Formula

C11H20O8

Molecular Weight

280.27 g/mol

IUPAC Name

acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate

InChI

InChI=1S/C9H16O6.C2H4O2/c1-7(12)14-5-9(3-10,4-11)6-15-8(2)13;1-2(3)4/h10-11H,3-6H2,1-2H3;1H3,(H,3,4)

InChI Key

VMOQUKPFYMRNIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OCC(CO)(CO)COC(=O)C

Origin of Product

United States

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